molecular formula C9H10Cl2O3S B1469166 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride CAS No. 1018271-63-0

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B1469166
CAS No.: 1018271-63-0
M. Wt: 269.14 g/mol
InChI Key: SREJIYPXEXXRMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to the inhibition of enzyme activity. The molecular targets include amino acid residues such as serine, threonine, and cysteine in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is unique due to its specific structure, which combines a chlorophenoxy group with a propane-1-sulfonyl chloride moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

3-(4-chlorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREJIYPXEXXRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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